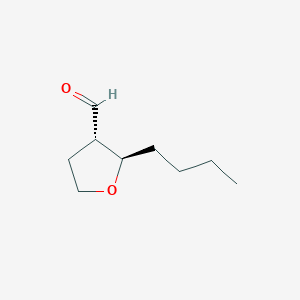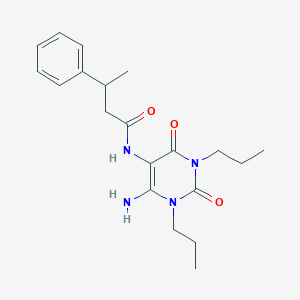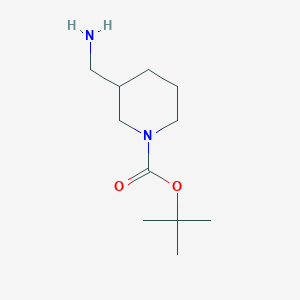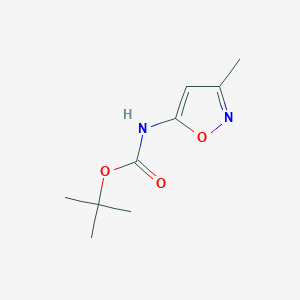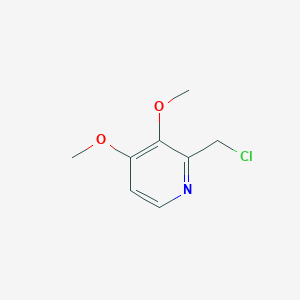
2-(Chloromethyl)-3,4-dimethoxypyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine derivatives involves several key steps, including chlorination, methylation, and oxidation, under controlled conditions to ensure high yield and purity. An improvement in the synthesis method using a POCl3/CH2Cl2/Et3N system offers a highly selective chlorinating reagent for converting 2-methylpyridine N-oxide to 2-(Chloromethyl)-3,4-dimethoxypyridine with good yield under mild reaction conditions (Liang, 2007).
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-3,4-dimethoxypyridine derivatives is confirmed through various spectroscopic techniques, including 1H NMR and IR, ensuring the accurate identification of the compound's structure. The crystal structures and spectroscopic properties of related compounds provide insights into their molecular configurations and the effects of different substituents on their properties (Ma et al., 2018).
Chemical Reactions and Properties
2-(Chloromethyl)-3,4-dimethoxypyridine participates in various chemical reactions, including interactions with different reagents to produce methylsulphinyl derivatives. These reactions demonstrate the compound's reactivity and its potential for generating diverse chemical entities (Ma et al., 2018).
Applications De Recherche Scientifique
Synthesis of Chemical Compounds : An improved method was developed for preparing 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride, highlighting its role in synthesizing chemical compounds (Dai Gui-yuan, 2003).
Trace Analysis in Pharmaceuticals : A sensitive method using liquid chromatographic-tandem mass spectrometric (LC/MS/MS) techniques was developed for trace analysis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride in pantoprazole sodium drug substances (N. Venugopal et al., 2012).
Antimicrobial Evaluation : Novel 1,2,3-triazole-hydrazone derivatives containing 3,4-dimethoxy pyridine ring nucleus were synthesized using 2-(Chloromethyl)-3,4dimethoxypyridine. These compounds showed moderate antibacterial activity and very good fungal activity, demonstrating its potential in developing antimicrobial agents (Swamy Saidugari et al., 2016).
Diels-Alder Reactions : This compound was used as a precursor for various pyridine o-quinodimethane analogues in Diels-Alder reactions, contributing to the study of organic reactions (Peter R. Carly et al., 1996).
Green Metric Evaluation : Modified synthesis methods involving 2-(Chloromethyl)-3,4-dimethoxypyridine were evaluated for their green metrics, assessing their environmental impact and efficiency (Rohidas Gilbile et al., 2017).
Photochemical Dimerization Studies : The compound was used in studies exploring the photochemical dimerization of 2-aminopyridines and 2-pyridones (E. Taylor & R. O. Kan, 1963).
Catalysis in Organometallic Chemistry : The compound played a role in forming various metal complexes, such as cyclopalladated complexes and palladium(II) complexes, which are essential in catalysis and organometallic chemistry (Various Authors, 1995-2009).
Determination of Toxic Impurities : Chromatographic methods were developed for the determination of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride as a toxic impurity in pharmaceutical products (N. Raman et al., 2008).
Synthesis of Pharmaceuticals : This compound is used in the synthesis of pantoprazole sodium, a drug used for treating gastroesophageal reflux disease and other related conditions (Fang Hao, 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-3,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFCXDBCXGDDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283942 | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3,4-dimethoxypyridine | |
CAS RN |
169905-10-6 | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169905-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2-(chloromethyl)-3,4-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

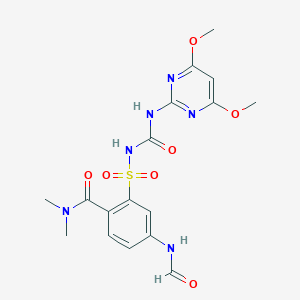
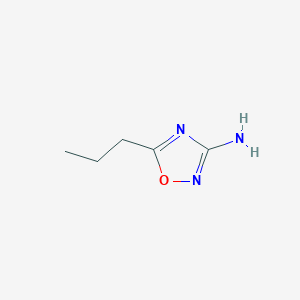

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
